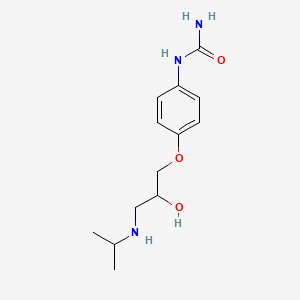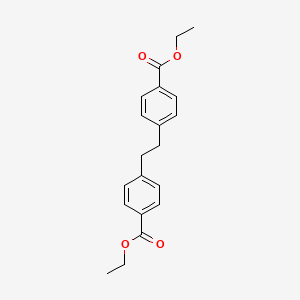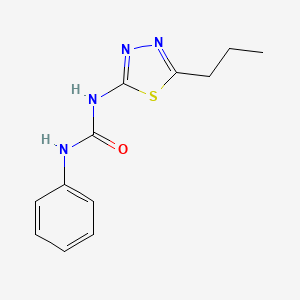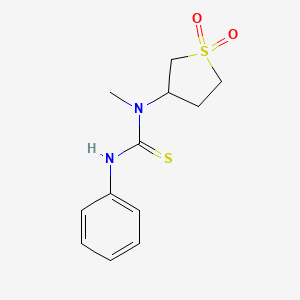![molecular formula C27H38N6O2 B11969988 N'~1~,N'~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide](/img/structure/B11969988.png)
N'~1~,N'~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 This compound is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a nonanedihydrazide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and nonanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base linkage. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The purification process may involve additional steps such as column chromatography to ensure the removal of impurities and obtain a product that meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.
Applications De Recherche Scientifique
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials
Mécanisme D'action
The mechanism of action of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
- N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide
- N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
Uniqueness
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is unique due to its specific nonanedihydrazide chain length, which imparts distinct physical and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C27H38N6O2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]nonanediamide |
InChI |
InChI=1S/C27H38N6O2/c1-32(2)24-16-12-22(13-17-24)20-28-30-26(34)10-8-6-5-7-9-11-27(35)31-29-21-23-14-18-25(19-15-23)33(3)4/h12-21H,5-11H2,1-4H3,(H,30,34)(H,31,35)/b28-20+,29-21+ |
Clé InChI |
KRFPFDWVGXSQDL-IABPKXMJSA-N |
SMILES isomérique |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)

![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
![Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969935.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
![4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969971.png)

